molecular formula C15H19NO3 B1378922 Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1419101-25-9

Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No. B1378922
M. Wt: 261.32 g/mol
InChI Key: VTWDFSIRGHNERT-UHFFFAOYSA-N
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Description

The compound “Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a CH2 group), a hydroxymethyl group (a CH2 group attached to an OH group), and a carboxylate group (a carbon double-bonded to an oxygen and also bonded to an OH group). The “5-azaspiro[2.4]heptane” part of the name suggests that the molecule contains a spirocyclic structure, which is a type of cyclic compound where two rings share only one atom .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Application : Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Aerobic Oxidation of Benzylic Methylenes

    • Application : An efficient and practical benzylic aerobic oxidation catalyzed by cheap and simple N-hydroxyimide organocatalyst has been achieved with high yields and broad substrate scope .
    • Method : The organocatalyst used can be recycled and reused by simple workup and only minute amount (1 mol% in most cases) of simple iron salt is used as promoter .
    • Results : Phenyl substrates with mild and strong electron-withdrawing group could also be oxygenated in high yields as well as other benzylic methylenes .
  • Synthesis of Functional Molecules
    • Application : Phenyl ketones are widely used as active ingredients of pharmaceuticals, pesticides, flavors and so on, they can also be applied as organic building blocks for forming carbon–carbon and carbon–hetero bond .
    • Method : An effective method for synthesizing aryl ketone is direct sp3 C–H oxidation of methylene compounds, especially for benzyl methylenes with m-positioning effect substituents (e.g. p-NO2, p-CN) on the ring, which are difficult to be synthesized through Friedel–Crafts acylation .
    • Results : Traditional homogenous aerobic oxidation of benzylic methylenes usually takes place at high temperature and high pressure with hazardous metal catalysis .
  • Synthesis of Alkaloids

    • Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Aerobic Oxidation of Benzylic Methylenes

    • Application : An efficient and practical benzylic aerobic oxidation catalyzed by cheap and simple N-hydroxyimide organocatalyst has been achieved with high yields and broad substrate scope .
    • Method : The organocatalyst used can be recycled and reused by simple workup and only minute amount (1 mol% in most cases) of simple iron salt is used as promoter .
    • Results : Phenyl substrates with mild and strong electron-withdrawing group could also be oxygenated in high yields as well as other benzylic methylenes .

properties

IUPAC Name

benzyl 2-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-9-13-8-15(13)6-7-16(11-15)14(18)19-10-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWDFSIRGHNERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC2CO)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 2
Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 3
Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 4
Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 5
Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 6
Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

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